molecular formula C10H6F4N2 B113795 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 1269291-03-3

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B113795
M. Wt: 230.16 g/mol
InChI Key: SYXLFFHIEPALJQ-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the molecule is significant as they can greatly influence the biological activity and physical properties of the compound .

Synthesis Analysis

The synthesis of fluorinated pyrazoles can be achieved through

Scientific Research Applications

Synthesis and Structural Characterization

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been involved in the synthesis of various compounds, such as thiazoles and pyrazolines. These compounds have been characterized using methods like single crystal diffraction, displaying distinct molecular structures with planar orientations and perpendicular orientations of the fluorophenyl groups in some cases (Kariuki et al., 2021).

Phosphorescence Applications

This compound has been used in the synthesis of heteroleptic Ir(III) metal complexes, which demonstrate efficient blue phosphorescence at room temperature. These findings are significant in the development of phosphorescent materials and their potential applications in various fields (Yang et al., 2005).

Crystal Structure Studies

Research into the crystal structures of related pyrazoline compounds reveals insights into the molecular conformation and intermolecular interactions. These studies contribute to our understanding of molecular design and structure-function relationships in chemical compounds (Loh et al., 2013).

Regiospecific Synthesis

1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been employed in the regiospecific synthesis of fluorinated pyrazoles, demonstrating the utility of this compound in creating structurally diverse and potentially biologically active molecules (Bouillon et al., 2001).

Tautomeric Forms in Crystals

Studies have shown the existence of two tautomeric forms of related pyrazole compounds within the same crystal structure. This highlights the versatile nature of such compounds in adopting different structural forms, which can be crucial in understanding their reactivity and properties (Yamuna et al., 2014).

Antimicrobial Activities

Some derivatives of 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole have been explored for their antimicrobial activities. The structural features of these derivatives play a significant role in determining their efficacy against various microbial strains (Ragavan et al., 2010).

Safety And Hazards

The safety and hazards of these compounds can vary widely depending on the specific compound. It’s important to refer to the safety data sheet (SDS) for each specific compound for information on its hazards, safe handling procedures, and emergency response measures .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP and similar compounds will be discovered in the future .

properties

IUPAC Name

1-(4-fluorophenyl)-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2/c11-7-1-3-8(4-2-7)16-9(5-6-15-16)10(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXLFFHIEPALJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610796
Record name 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole

CAS RN

1269291-03-3
Record name 1H-Pyrazole, 1-(4-fluorophenyl)-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269291-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YV Tomilov, DN Platonov, GP Okonnishnikova… - Russian Chemical …, 2012 - Springer
Thermal decomposition of 1-(4-methoxyphenyl)- and 1-(4-fluorophenyl)hepta(methoxycarbonyl)-3a,7a-dihydroindazoles at 135 C in the presence of allyl or propargyl halides leads to …
Number of citations: 1 link.springer.com
AS Al-Bogami, TS Saleh… - Chemistry Central …, 2013 - bmcchem.biomedcentral.com
Most of the known approaches to the synthesis of CF3-containing organic compounds suffer from serious drawbacks. For example the starting materials required for these methods are …
Number of citations: 9 bmcchem.biomedcentral.com
SL Raeppel, F Raeppel, E Therrien - Bioorganic & Medicinal Chemistry …, 2015 - Elsevier
New carboxamide head group analogs of thieno[3,2-b]pyridine-based kinase inhibitor LCRF-0004 were designed and synthesized. Potent and selective inhibitors of RON enzyme …
Number of citations: 22 www.sciencedirect.com

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